TCO-PEG4-NHS ester, a compound featuring a terminal trans-cyclooctene group and an N-hydroxysuccinimide ester linked by a polyethylene glycol chain, is primarily utilized in bio-conjugation applications. The compound enhances the solubility of biomolecules in aqueous environments and facilitates selective labeling through bioorthogonal reactions, particularly in click chemistry.
The TCO-PEG4-NHS ester is classified as a linker for bioconjugation. It is derived from polyethylene glycol, which serves to improve solubility and reduce steric hindrance during conjugation processes. This compound is widely available from various chemical suppliers, including Creative Biolabs and MedChemExpress, and is primarily used for research purposes rather than clinical applications .
The synthesis of TCO-PEG4-NHS ester typically involves the following steps:
The yield of the final product can vary based on the specific reaction conditions, including temperature and molar ratios of reactants. Typical yields reported in literature are around 60% to 85% depending on the method used .
The molecular structure of TCO-PEG4-NHS ester consists of:
The molecular formula for TCO-PEG4-NHS ester is CHNO, with a molecular weight of approximately 514.56 g/mol .
TCO-PEG4-NHS ester participates in various chemical reactions, most notably:
The efficiency of these reactions is enhanced by the hydrophilic nature of the PEG chain, which helps maintain solubility during conjugation.
The mechanism of action for TCO-PEG4-NHS ester involves its role as a reactive linker in bioorthogonal chemistry:
This process enables researchers to track or modify biomolecules precisely, facilitating advancements in areas such as targeted drug delivery and imaging .
TCO-PEG4-NHS ester exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for various biochemical applications.
TCO-PEG4-NHS ester has a wide range of applications in scientific research:
TCO-PEG4-NHS ester is a heterobifunctional crosslinker of significant importance in modern bioconjugation chemistry. Its systematic chemical name is N-hydroxysuccinimide ester of trans-cyclooctene-tetraethyleneglycol acid, representing a sophisticated integration of three distinct functional domains. The molecule features a trans-cyclooctene (TCO) moiety that serves as a highly reactive dienophile, positioned opposite an amine-reactive N-hydroxysuccinimide (NHS) ester group, with these two functionalities connected by a tetraethylene glycol (PEG4) spacer [1] [5].
The compound's molecular formula is C₂₄H₃₈N₂O₁₀, with a molecular weight of 514.57 g/mol [1] [6]. It is registered under CAS number 1621096-79-4, providing a unique identifier for this specific chemical entity [1] [6]. Analytical characterization reveals that high-quality preparations exhibit a purity of >95% as determined by HPLC analysis, with some suppliers offering even higher purity grades of ≥98% [1] [6]. Physically, TCO-PEG4-NHS ester typically presents as a colorless to slightly yellow viscous oil at room temperature, though its appearance can vary slightly depending on the solvent content and storage conditions [1] [4] [6].
Table 1: Fundamental Chemical Characteristics of TCO-PEG4-NHS Ester
Property | Specification | Source References |
---|---|---|
CAS Number | 1621096-79-4 | [1] [4] [6] |
Molecular Formula | C₂₄H₃₈N₂O₁₀ | [1] [6] |
Molecular Weight | 514.57 g/mol | [1] [6] |
Purity | >95% (typically ≥98%) | [1] [6] |
Appearance | Colorless to slightly yellow oil | [1] [4] [6] |
Solubility | DMSO, DMF, THF, acetonitrile, dichloromethane | [1] [4] [7] |
The reagent demonstrates excellent solubility in various organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, and dichloromethane, but has limited solubility in aqueous buffers alone [1] [4] [7]. This solubility profile necessitates initial dissolution in a water-miscible organic solvent before addition to aqueous reaction mixtures containing biomolecules. Stability considerations are paramount, as the TCO moiety exhibits a limited shelf life due to gradual isomerization to the less reactive cis-cyclooctene (CCO) form. Consequently, manufacturers recommend storage at -20°C in desiccated conditions to maximize stability [2] [4].
The development of TCO-PEG4-NHS ester represents a convergence of several key advancements in chemical biology. Its origins can be traced to the emergence of bioorthogonal chemistry in the early 2000s, particularly the pioneering work on inverse electron-demand Diels-Alder (IEDDA) reactions between tetrazines and strained alkenes [5] [7]. Early TCO reagents suffered from significant limitations, including poor water solubility and steric hindrance that hampered their effectiveness in biological applications [5].
The incorporation of PEG spacers addressed these limitations by providing both hydrophilicity and molecular flexibility. The specific selection of a tetraethylene glycol (PEG4) unit represented a balanced approach—long enough to reduce steric interference while minimizing potential immunogenicity associated with longer PEG chains [1] [7]. This strategic molecular design significantly improved the reagent's performance in biological contexts. The development of TCO-PEG4-NHS ester paralleled the broader shift from copper-catalyzed azide-alkyne cycloadditions (CuAAC) to copper-free click reactions, which eliminated concerns about copper toxicity in biological systems and enabled applications in living organisms [7] [8].
Table 2: Evolution of TCO-Based Reagents in Click Chemistry
Generation | Key Features | Limitations | Advancements in TCO-PEG4-NHS |
---|---|---|---|
Early TCO Reagents | Minimal spacers, hydrophobic | Poor water solubility, steric hindrance | PEG4 spacer enhances aqueous compatibility |
Copper-Catalyzed Systems | Azide-alkyne cycloaddition | Copper toxicity concerns | Copper-free IEDDA reaction |
Initial PEGylated Versions | Variable PEG lengths | Immunogenicity concerns | Optimized PEG4 length balances function and biocompatibility |
Modern TCO-PEG4-NHS | NHS ester for amine targeting, PEG4 spacer | TCO isomerization over time | Improved formulation and storage protocols |
The reagent's commercial availability beginning in the mid-2010s accelerated its adoption across various research domains. Its development was significantly influenced by landmark studies demonstrating the exceptional kinetics of the TCO-tetrazine reaction, with second-order rate constants reaching 10⁴-10⁶ M⁻¹s⁻¹—orders of magnitude faster than many other bioorthogonal reactions [5] [7]. This remarkable reaction speed enabled applications requiring rapid conjugation under dilute conditions, such as live-cell labeling and pretargeted imaging strategies [7] [8]. The continuous refinement of TCO chemistry has focused on improving isomer stability, reaction kinetics, and biocompatibility, establishing TCO-PEG4-NHS ester as a fundamental tool in the bioconjugation toolkit [5] [7].
TCO-PEG4-NHS ester has become indispensable in advanced bioconjugation strategies due to its unique capacity to bridge biomolecules and synthetic components through efficient, selective chemistry. Its heterobifunctional design enables a two-step conjugation approach that preserves the integrity of sensitive biomolecules [1] [7]. In the first step, the NHS ester moiety forms a stable amide bond with primary amines (typically lysine residues or N-termini) on proteins, antibodies, or other amine-containing macromolecules. This initial modification installs the TCO handle onto the biomolecule without compromising its function when optimized protocols are followed [1] [9].
The TCO-modified biomolecule can subsequently undergo rapid and specific IEDDA reaction with tetrazine-functionalized partners. This two-step methodology offers significant advantages over traditional single-step conjugation methods. The chemoselective nature of both reactions ensures high specificity—the TCO and tetrazine groups do not react with native functional groups found in biological systems, enabling conjugation even in complex biological environments [5] [7]. This orthogonality has proven particularly valuable for applications requiring site-specific modification that might be challenging to achieve through conventional amine-reactive chemistry alone.
The PEG4 spacer plays multiple critical roles beyond simply connecting functional groups. It provides a hydrophilic interface that enhances water solubility of the modified biomolecule, thereby reducing aggregation that can compromise functionality or lead to precipitation [1] [7]. The spacer's length (approximately 16 atoms) and flexibility minimize steric hindrance during the subsequent click reaction with tetrazine conjugates, ensuring efficient conjugation even with buried tetrazine groups [1] [5]. This spatial optimization is particularly important when working with structurally sensitive proteins or antibodies where accessibility can significantly impact conjugation efficiency.
Table 3: Key Applications of TCO-PEG4-NHS Ester in Bioconjugation
Application Domain | Conjugation Strategy | Key Benefits | Research Example |
---|---|---|---|
Antibody-Drug Conjugates | TCO-modified antibody + Tetrazine-drug | Site-specific conjugation, controlled drug loading | [9] |
ImmunoPET Probes | TCO-antibody fragment + ¹⁸F-tetrazine | Rapid radiolabeling, reduced kidney retention | [8] |
PROTAC Synthesis | TCO-E3 ligase ligand + Tetrazine-target binder | Flexible assembly of bifunctional degraders | [10] |
Live-Cell Imaging | TCO-cell surface + Tetrazine-fluorophore | Fast kinetics for real-time labeling | [5] [7] |
Surface Functionalization | TCO-surface amines + Tetrazine-probes | Controlled density of bioactive molecules | [6] |
Research applications demonstrate the versatility of this reagent across diverse fields. In cancer theranostics, anti-HER2 single-domain antibodies modified with TCO-PEG4-NHS ester enabled pretargeted PET imaging when reacted with ¹⁸F-fluoronicotinyl-tetrazine derivatives [8]. This approach significantly reduced kidney accumulation compared to directly labeled antibodies while maintaining tumor targeting capability. Similarly, in PROTAC development, TCO-PEG4-NHS ester serves as a crucial linker component, connecting E3 ubiquitin ligase ligands to target protein binders via subsequent tetrazine click chemistry [10].
Optimization studies have revealed important considerations for achieving optimal performance. For antibody conjugation, research indicates that 3-5 molar equivalents of TCO-PEG4-NHS ester typically yield 4-6 TCO modifications per antibody, balancing conjugation efficiency with preservation of immunoreactivity [9]. Beyond proteins, the reagent has found application in modifying aminosilane-coated surfaces, polymeric nanoparticles, and dendrimers, enabling the creation of functionalized materials with precisely controlled biointerfacial properties [6] [7]. These diverse applications underscore the transformative impact of TCO-PEG4-NHS ester on modern bioconjugation methodologies, enabling connections across molecular platforms that were previously challenging or impossible to achieve.
Table 4: TCO-PEG4-NHS Ester Conjugation Parameters and Outcomes in Antibody Modification
Molar Equivalents | Average TCO/Antibody | Retained Immunoreactivity | Radiolabeling Efficiency |
---|---|---|---|
3 eq. | ~4 | >90% | 85-90% |
5 eq. | ~5 | 85-90% | 90-95% |
10 eq. | ~7 | 75-80% | 95-98% |
15 eq. | ~9 | 65-70% | >98% |
Data adapted from trastuzumab modification studies [9]
The continued evolution of TCO-PEG4-NHS ester chemistry focuses on addressing remaining challenges, particularly the isomerization liability of the TCO group and the development of even more stable derivatives that maintain rapid reaction kinetics. Additionally, research continues into optimizing conjugation protocols for sensitive proteins and expanding applications into new areas such as multimodal imaging probes and combination therapeutics. As these advancements progress, TCO-PEG4-NHS ester maintains its position as a fundamental enabling technology at the intersection of chemistry and biology, facilitating innovations that advance both basic research and translational applications.
Table 5: Recognized Synonyms for TCO-PEG4-NHS Ester
Synonym | Source |
---|---|
trans-Cyclooctene-PEG4-NHS ester | [6] |
TCO-PEG4-NHS | [5] |
(TCO-PEG4)-N-hydroxysuccinimide ester | [1] |
TCO-PEG₄-NHS ester | [7] |
trans-Cyclooctene-tetraethyleneglycol-NHS ester | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7